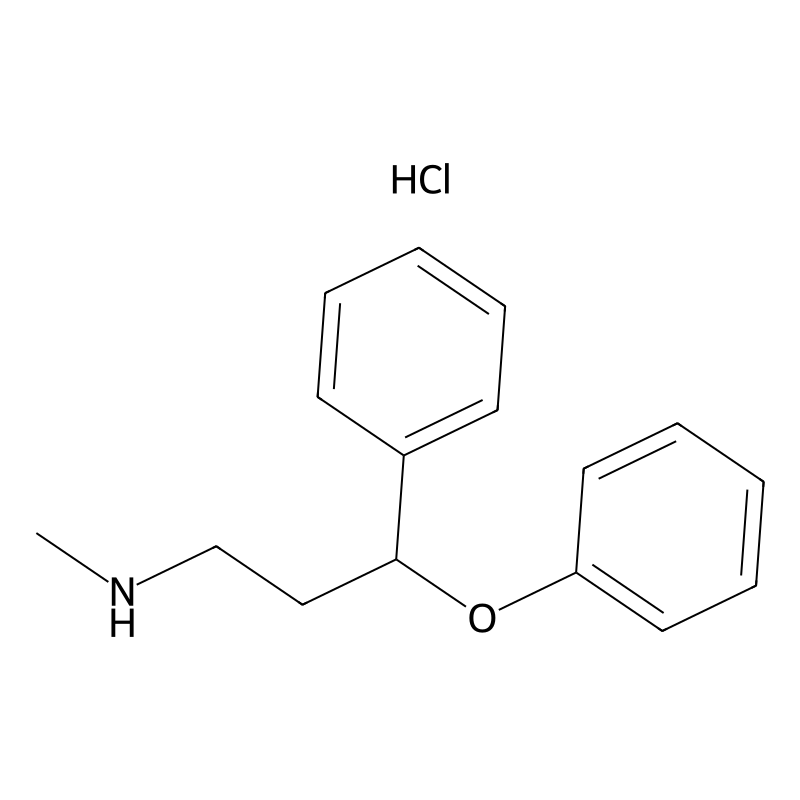

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride, commonly known as N-methyl-3-phenoxy-3-phenylpropan-1-amine hydrochloride, is a chemical compound that exhibits significant pharmacological properties. It is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) and is structurally related to fluoxetine, a well-known antidepressant. The molecular formula of this compound is , and its molecular weight is approximately .

This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of mood disorders. Its unique structure allows it to interact with various neurotransmitter systems in the brain, primarily focusing on serotonin and norepinephrine pathways.

Research suggests N-Methyl-PPPA acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) []. SNRIs work by preventing the reabsorption of serotonin and norepinephrine, two neurotransmitters involved in mood regulation, by the presynaptic neuron. This increased availability of neurotransmitters in the synaptic cleft is thought to contribute to the antidepressant effects observed in some SNRI medications [].

N-Methyl-3-phenoxy-3-phenyl-propylamine hydrochloride, also known by its chemical name atomoxetine hydrochloride, is a medication primarily used to treat attention deficit hyperactivity disorder (ADHD) []. However, its potential applications extend beyond ADHD treatment and have been explored in various scientific research areas.

Role in Understanding Dopamine and Norepinephrine Systems

Atomoxetine acts as a selective norepinephrine reuptake inhibitor (SNRI) []. This means it increases levels of the neurotransmitter norepinephrine in the brain by preventing its reabsorption by neurons. Norepinephrine plays a crucial role in regulating attention, focus, and impulsivity, all of which are core symptoms of ADHD. By enhancing norepinephrine activity, atomoxetine may improve these cognitive functions in individuals with ADHD.

Studies using atomoxetine have helped researchers understand the specific role of the norepinephrine system in ADHD and other neuropsychiatric disorders. By observing the effects of atomoxetine on behavior and cognitive function, scientists can gain insights into how alterations in norepinephrine signaling contribute to these conditions [].

Potential Applications Beyond ADHD

The effects of atomoxetine on norepinephrine have also led researchers to explore its potential use in treating other conditions. Some research suggests atomoxetine may be beneficial in managing symptoms of depression, particularly those related to apathy and lack of motivation []. Additionally, studies have investigated its potential role in treating substance use disorders, with some evidence indicating it may help reduce cravings and relapse risk [].

Another important reaction pathway involves the conversion of N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of an alkaline metal hydroxide, such as sodium hydroxide or potassium hydroxide, in dimethylsulfoxide at elevated temperatures (50 °C to 120 °C). This method yields N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine hydrochloride with high efficiency .

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride exhibits significant biological activity, primarily as a serotonin-norepinephrine reuptake inhibitor. This mechanism involves blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby enhancing their availability and activity in the central nervous system. This action is beneficial in treating various mood disorders, including depression and anxiety .

Furthermore, studies have indicated that this compound may possess additional neuroprotective effects, which could be advantageous in managing neurodegenerative diseases .

The synthesis of N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride can be achieved through multiple methods:

- Alkylation Method:

- Reacting 3-phenoxy-3-phenylpropan-1-amine with methyl iodide under basic conditions.

- Trifluoromethylation Reaction:

These methods highlight the versatility in synthesizing this compound while maintaining a focus on efficiency and yield.

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride has various applications:

- Pharmaceutical Development: Primarily utilized in developing antidepressant medications due to its serotonin-norepinephrine reuptake inhibition properties.

- Research: Employed in neuropharmacological studies to understand its effects on neurotransmitter systems.

- Chemical Reference Standards: Used as a reference material for quality control in pharmaceutical formulations .

Interaction studies involving N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride have focused on its binding affinity to serotonin and norepinephrine transporters. Research indicates that this compound selectively inhibits serotonin reuptake without significantly affecting dopamine systems, which distinguishes it from other antidepressants . Additionally, studies have explored its potential interactions with other neurotransmitter systems, suggesting a complex profile that warrants further investigation.

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride shares structural similarities with several other compounds that act on similar biological pathways. Notable comparisons include:

| Compound Name | Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Fluoxetine | CHFN | Selective serotonin reuptake inhibitor | First marketed SSRI; well-studied |

| Atomoxetine | CHN | Selective norepinephrine reuptake inhibitor | Primarily used for ADHD |

| Nisoxetine | CHN | Serotonin-norepinephrine reuptake inhibitor | Less commonly used; research interest |

These compounds highlight the unique position of N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride within the class of antidepressants and its potential for further therapeutic exploration .

Historical Background and Development

The historical development of N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride traces its origins to the early 1970s research conducted by Eli Lilly and Company during their systematic investigation of novel antidepressant compounds. The compound emerged from a focused research program that sought to identify new therapeutic agents by modifying existing molecular structures with known biological activity. Specifically, researchers at Eli Lilly derived this compound from diphenhydramine, a well-established antihistamine with a diphenylmethane structural framework. This derivation process represented a strategic approach to drug discovery, wherein scientists systematically modified known bioactive compounds to explore new therapeutic possibilities.

Molecular Formula and Weight

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride represents a complex organic compound with distinct structural characteristics [15]. The molecular formula for the free base form is C₁₆H₁₉NO, corresponding to a molecular weight of 241.33 grams per mole [15] [21]. When considering the hydrochloride salt form, the molecular formula becomes C₁₆H₁₉NO·HCl, resulting in an increased molecular weight of approximately 277.79 grams per mole [15].

The compound belongs to the aryloxypropanamine family, sharing structural similarities with other therapeutic agents in this chemical class [16]. The molecular composition includes sixteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom in the base structure [15] [21].

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₆H₁₉NO | C₁₆H₁₉NO·HCl |

| Molecular Weight | 241.33 g/mol | ~277.79 g/mol |

| Elemental Composition | C: 79.65%, H: 7.94%, N: 5.80%, O: 6.63% | Variable due to HCl |

Structural Characteristics and Functional Groups

The molecular architecture of N-methyl-3-phenoxy-3-phenyl-propylamine exhibits several distinctive functional groups that contribute to its chemical behavior [15]. The compound contains a secondary amine functional group, characterized by the N-methyl substituent attached to the nitrogen atom [15] [21]. This amine group serves as the primary basic center within the molecule.

The phenoxy linkage represents a critical structural feature, consisting of an ether bond connecting the phenyl ring to the central carbon atom [15]. This phenoxy group creates a diphenylmethane-like core structure, where two phenyl rings are separated by the central carbon bearing the phenoxy substituent [21].

The propylamine chain extends from the central carbon, creating a three-carbon bridge between the diphenyl center and the methylated nitrogen atom [15] [21]. This structural arrangement positions the molecule as an aryloxypropanamine derivative, a classification that defines its chemical reactivity patterns.

Primary Functional Groups:

- Secondary amine (N-methylamino group)

- Phenoxy ether linkage

- Aromatic phenyl rings (two distinct rings)

- Aliphatic propyl chain

Stereochemistry and Isomerism

N-methyl-3-phenoxy-3-phenyl-propylamine possesses one chiral center located at the carbon atom bearing both the phenoxy and phenyl substituents [15] [21]. This stereogenic center gives rise to two possible enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules [15].

The R-enantiomer, specifically (R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine, has been extensively characterized in chemical databases [15] [21]. The stereochemical assignment follows from the priority sequence of substituents around the chiral carbon, with the phenoxy group, phenyl ring, propylamine chain, and hydrogen atom determining the absolute configuration [21].

Stereochemical Properties:

- Number of chiral centers: 1

- Possible stereoisomers: 2 (R and S enantiomers)

- Optical activity: Expected to rotate plane-polarized light

- Stereochemical designation: (R) or (S) at C-3 position

The enantiomeric forms exhibit identical chemical properties in achiral environments but may demonstrate different biological activities and pharmacokinetic profiles when interacting with chiral biological systems [9]. The racemic mixture contains equal proportions of both enantiomers, while enantiopure preparations contain predominantly one stereoisomer [9].

Physical Properties

Solubility Profile

The solubility characteristics of N-methyl-3-phenoxy-3-phenyl-propylamine are influenced by its amphiphilic molecular structure, containing both hydrophilic and lipophilic regions [11]. The presence of the secondary amine group contributes polar characteristics that enhance solubility in polar solvents, while the dual phenyl rings provide significant hydrophobic character [11].

In polar protic solvents, the compound demonstrates moderate solubility due to hydrogen bonding interactions between the amine nitrogen and solvent molecules [22]. The phenoxy linkage introduces additional polarity, potentially improving dissolution in alcoholic solvents compared to purely hydrocarbon-based systems [11].

Solubility Characteristics:

- Polar solvents: Enhanced solubility due to amine functionality

- Organic solvents: Good solubility in ethanol, methanol, acetone

- Aqueous systems: Limited solubility due to hydrophobic phenyl groups

- Temperature dependency: Increased solubility at elevated temperatures

The hydrochloride salt form exhibits markedly different solubility properties compared to the free base [25]. Salt formation significantly increases water solubility through ionic interactions and enhanced solvation of the protonated amine group [25] [28].

Melting Point and Crystalline Behavior

The thermal properties of N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride reflect its molecular structure and intermolecular interactions [22]. The crystalline behavior is influenced by hydrogen bonding between amine groups and van der Waals interactions among the aromatic ring systems [22].

The free base typically exhibits different melting characteristics compared to the hydrochloride salt form [22]. Salt formation generally increases the melting point due to stronger ionic interactions within the crystal lattice [25] [28]. The crystalline morphology depends on precipitation conditions, solvent systems, and cooling rates during preparation [22].

Thermal Properties:

- Crystal system: Dependent on preparation conditions

- Morphology: Typically crystalline solid appearance

- Polymorphism: Potential for multiple crystal forms

- Thermal stability: Stable under normal storage conditions

Stability Parameters

The chemical stability of N-methyl-3-phenoxy-3-phenyl-propylamine is governed by several molecular factors including the ether linkage, aromatic systems, and amine functionality . The phenoxy ether bond represents a relatively stable linkage under normal conditions but may be susceptible to hydrolysis under extreme acidic or basic conditions .

The aromatic rings provide inherent stability through resonance delocalization, while the secondary amine group may undergo oxidation reactions under certain conditions . The compound demonstrates reasonable stability when stored under appropriate conditions, avoiding exposure to strong oxidizing agents or extreme temperature conditions .

Stability Factors:

- Hydrolytic stability: Generally stable under neutral conditions

- Oxidative stability: Amine group susceptible to oxidation

- Thermal stability: Stable at room temperature storage

- Photostability: Aromatic rings may absorb ultraviolet radiation

Chemical Properties

Acid-Base Characteristics

N-methyl-3-phenoxy-3-phenyl-propylamine exhibits basic properties due to the presence of the secondary amine functional group . The nitrogen atom possesses a lone pair of electrons capable of accepting protons, classifying the compound as a Brønsted-Lewis base [26].

The basicity of the compound is influenced by the electronic environment surrounding the nitrogen atom [26]. The electron-donating methyl group attached to nitrogen increases the electron density, enhancing the basic character [26]. Conversely, the aromatic rings connected through the propyl chain may exert subtle inductive effects that modulate the overall basicity .

Acid-Base Properties:

- Basic character: Secondary amine functionality

- Estimated pKa: Approximately 9-11 (typical for secondary amines)

- Protonation site: Nitrogen atom of the methylamino group

- Conjugate acid: Protonated ammonium form

The pKa value for similar secondary amine compounds typically ranges from 9 to 11, indicating moderate to strong basicity in aqueous solution [26]. The exact pKa value depends on substituent effects and molecular environment around the basic nitrogen center [26].

Reactivity Profile

The chemical reactivity of N-methyl-3-phenoxy-3-phenyl-propylamine is primarily determined by the nucleophilic amine group and the aromatic ring systems . The secondary amine can participate in various nucleophilic substitution reactions, particularly with electrophilic carbonyl compounds and alkyl halides .

The aromatic rings may undergo electrophilic aromatic substitution reactions under appropriate conditions, though the electron-withdrawing effect of the phenoxy linkage may influence the reactivity patterns . The ether bond in the phenoxy group is generally unreactive under mild conditions but may cleave under harsh acidic conditions .

Reactivity Characteristics:

- Nucleophilic reactions: Amine group attacks electrophilic centers

- Aromatic substitution: Phenyl rings susceptible to electrophiles

- Oxidation reactions: Amine group may undergo oxidative transformations

- Complexation: Can form coordination complexes with metal ions

Salt Formation Mechanisms

The formation of N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride occurs through acid-base neutralization between the free base and hydrochloric acid [25] [28]. This process involves protonation of the basic nitrogen atom by the acidic hydrogen from hydrochloric acid, resulting in the formation of an ammonium chloride salt [25].

The salt formation mechanism follows classical acid-base chemistry, where the lone pair electrons on the nitrogen atom form a coordinate covalent bond with the proton from hydrochloric acid [28]. This reaction is typically quantitative and reversible under appropriate conditions [25] [28].

Salt Formation Process:

- Protonation: HCl protonates the amine nitrogen

- Ion pair formation: Ammonium cation and chloride anion

- Crystallization: Salt precipitates from solution

- Reversibility: Can be converted back to free base with strong base

The resulting hydrochloride salt exhibits altered physical properties including increased water solubility, modified melting point, and enhanced crystalline stability [25] [28]. The ionic nature of the salt form facilitates handling and formulation in various applications [28].

Classical Synthetic Routes

From 3-Phenoxy-3-phenylpropylamine Precursors

The synthesis of N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride from 3-phenoxy-3-phenylpropylamine precursors represents one of the most established classical approaches. The predominant methodology employs a three-step sequence beginning with 3-phenylpropanol as the initial starting material . This approach utilizes the phthalimide protection strategy, where chlorination with thionyl chloride produces 1-chloro-3-phenylpropane, which subsequently undergoes nucleophilic displacement with potassium phthalimide in dimethylformamide at elevated temperatures of 90-100°C .

The phthalimide route demonstrates exceptional efficiency with optimal reaction parameters including a molar ratio of phthalimide salt to alkyl chloride of 1.1:1, which minimizes byproduct formation . Critical optimization involves solvent selection, where dimethylformamide significantly outperforms toluene or tetrahydrofuran in reaction rate, reducing completion time from 24+ hours to 16 hours . The hydrazinolysis step requires careful control, with excess hydrazine hydrate (1.1 equivalents) ensuring complete cleavage of the phthalimide protecting group .

Industrial-scale implementation of this methodology has demonstrated consistent performance across pilot-scale batches ranging from 5-50 kilograms. The process achieves a total isolated yield of 93.2% with exceptional purity levels, making it economically viable for bulk production . The methodology's primary advantage lies in avoiding costly palladium catalysts while maintaining high selectivity and yield consistency.

Mannich Reaction Approaches

The Mannich reaction represents a versatile three-component condensation approach for synthesizing N-methyl-3-phenoxy-3-phenyl-propylamine derivatives. This classical methodology involves the condensation of acetophenone derivatives, methylamine, and formaldehyde under controlled conditions [2] [3]. The reaction proceeds through aminoalkylation, where the substrate containing active hydrogen atoms undergoes substitution by an aminoalkyl moiety [2].

Primary mechanistic investigations reveal that secondary aliphatic amines serve as the most commonly employed amine reagents, with formaldehyde functioning as the predominant aldehyde component [2]. The structural diversity of Mannich bases stems primarily from the varied substrates that undergo aminomethylation, with the presence of activating functional groups being crucial for reaction success [2]. Common activating groups include carbonyl functions in ketones, phenolic hydroxyl groups, and electron-withdrawing substituents [2].

Optimization studies demonstrate that reaction conditions significantly influence product distribution and yield. Temperature control between room temperature and 65°C, combined with weakly acidic pH conditions, promotes selective mono-Mannich base formation while minimizing double substitution products [2] [4]. The reaction typically requires 2-5 hours for completion, depending on substrate reactivity and reaction scale [4].

Recent investigations into phenolic Mannich bases of chalcone analogues reveal that careful tailoring of reagent ratios enables selective preparation of either single or double Mannich bases [2]. When equimolar ratios between substrates, formaldehyde, and morpholine are employed, controlled product selectivity can be achieved, though some substrates may still yield mixture products requiring separation [2].

Catalytic Methods

Catalytic methodologies for synthesizing N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride have evolved significantly, with palladium and platinum-based systems emerging as the most effective approaches. The European Patent Office has documented a highly efficient two-step catalytic process involving the hydrogenation of 2-benzoyl-N-benzyl-N-methylethylamine [5] [6].

The catalytic hydrogenation methodology employs a palladium-platinum on carbon catalyst system operating under 5 bar hydrogen pressure at 50°C [5] [6]. Ethyl acetate serves as the optimal solvent, enabling simultaneous hydrogenolysis of the N-benzyl protecting group and reduction of the ketone functionality to produce 1-phenyl-3-(N-methylamino)-propane-1-ol with 85% yield [5]. Critical parameters include catalyst loading of 3-4 grams of Pt-Pd/C per 0.158 mol substrate and precise temperature control within ±1°C for optimal selectivity [5].

The subsequent etherification step utilizes 1-chloro-4-trifluoromethylbenzene in N-methylpyrrolidone with potassium tert-butoxide as the base. Potassium iodide (0.3 grams) functions as a promoter, accelerating nucleophilic substitution at 80°C over 6 hours [5]. This step achieves 90% yield with a molar ratio of 1:1.3 (alcohol:aryl chloride) being optimal for complete conversion [5].

Advanced catalytic systems have incorporated continuous flow technology for industrial applications. Fixed-bed catalytic reactors employ 5% palladium-platinum on carbon extrudates with 3-millimeter diameter operating at 10-15 bar hydrogen pressure . These systems achieve throughputs of 50 liters per hour of 0.5 M ethyl acetate solution while maintaining temperature control precision of ±1°C through jacketed reactor configurations .

Modern Synthetic Strategies

Selective Functional Group Transformations

Modern synthetic approaches emphasize chemoselective functional group transformations that enable precise modification of hydroxyl groups while preserving other sensitive functionalities. The development of 2,4,6-trichloro [2] triazine as a selective hydroxyl activation reagent represents a significant advancement in this field [9]. This reagent facilitates rapid and quantitative conversion of primary, secondary, tertiary, and benzylic alcohols to corresponding alkyl chlorides under mild conditions [9].

The selectivity profile demonstrates preferential reactivity with primary alcohols over secondary and tertiary alcohols, enabling regioselective transformations in complex molecular architectures [9]. The methodology exhibits excellent functional group tolerance, accommodating ethers, silyl ethers, alkenes, alkynes, carbamates, esters, and phenols without interference [9]. Reaction conditions typically involve organic solvents such as acetone or 2-propanol at temperatures ranging from room temperature to 80°C [9].

Photocatalytic approaches using visible-light-activated ruthenium complexes have emerged as environmentally benign alternatives for functional group transformations. The system employs Ru(bpy)₃Cl₂ with CBr₄/NaBr for bromination or CHI₃/NaI for iodination, achieving 77-98% yields for primary alcohol transformations [9]. This methodology demonstrates exceptional tolerance for diverse functional groups while operating under mild photochemical conditions [9].

Alternative transformation strategies involve the conversion of hydroxyl groups to more nucleophilic thiols using Lawesson's reagent under controlled conditions. Moderate temperatures (80°C), low reagent equivalents, and short reaction times enable chemoselective modification while avoiding interference with other functional groups [9]. This approach has proven particularly valuable for modifying allylic alcohols and carbohydrate derivatives [9].

Green Chemistry Methodologies

Green chemistry principles have driven the development of environmentally sustainable synthetic routes that minimize waste generation and utilize renewable catalysts. Borrowing hydrogen methodology represents a paradigmatic approach where commodity alcohols serve as both hydrogen donors and synthetic building blocks [10]. Iron-catalyzed systems using pyridine-borane complexes demonstrate exceptional efficiency with turnover numbers exceeding 114,000 while maintaining high selectivity [10].

The borrowing hydrogen mechanism involves initial alcohol oxidation by the catalyst, followed by condensation with amine nucleophiles and subsequent chemoselective reduction to regenerate the active catalyst [10]. This process enables direct alkylation of amines using alcohols as alkylating agents, eliminating the need for halogenated intermediates [10]. Reaction conditions typically involve 6 M guanidine hydrochloride in 20% methanol buffer systems at temperatures between 50-80°C [10].

Reductive methylation protocols utilizing formaldehyde and pyridine-borane have been optimized for global amine modification under denaturing conditions [11]. This methodology achieves near-quantitative transformations while preserving protein structure integrity, demonstrating the applicability of green chemistry principles to complex molecular systems [11]. The process utilizes 20 mM formaldehyde and 30 mM pyridine-borane in buffered aqueous systems, avoiding traditional harsh reducing agents [11].

Sustainable solvent systems based on renewable feedstocks have been developed for phenoxy compound synthesis. Cashew nut shell liquid derivatives provide bio-based starting materials for constructing phenoxy frameworks through metathesis and carbonylation sequences [12]. These processes achieve comparable yields to petroleum-based routes while offering superior atom economy and reduced environmental impact [12].

Asymmetric Synthesis Approaches

Enantioselective synthesis of N-methyl-3-phenoxy-3-phenyl-propylamine derivatives has been achieved through multiple asymmetric methodologies, with oxime reduction representing the most developed approach. Chiral oxazaborolidine catalysts enable the reduction of acetophenone O-substituted oximes with excellent enantioselectivity, providing access to nonracemic primary phenylalkylamines [13]. The methodology requires stoichiometric amounts of chiral boron reagents to achieve high enantioselectivity, though catalytic variants have been developed [13].

The synthetic sequence begins with the preparation of (E)-aryl benzyl oximes from corresponding ketones using hydroxylamine and sodium carbonate at 65°C under weakly acidic conditions [13]. These oximes undergo conversion to benzyloxime ethers using sodium hydride and benzyl bromide in dimethylformamide at -30°C, yielding pure (E)-O-benzyloximes after careful purification [13]. The asymmetric reduction step employs chiral oxazaborolidine catalysts with borane complexes under inert atmosphere conditions [13].

Alternative asymmetric approaches utilize enzymatic resolution with ω-transaminases for the synthesis of chiral phenylpropylamines. Biocatalytic processes achieve product concentrations of 26.5 grams per liter with purities up to 70% within 20-hour reaction times . In-situ product removal strategies address challenges related to low substrate solubility and product inhibition, enhancing overall process efficiency .

Mandelic acid-based chiral resolution provides another viable route for obtaining enantiomerically pure products. Both (S)- and (R)-mandelic acid function as effective resolving agents through diastereomeric salt formation, enabling separation of enantiomers through differential crystallization . The resolution process typically involves slow evaporation techniques in appropriate solvent systems to achieve optimal diastereomeric excess .

Industrial Scale Production Methods

Industrial production of N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride has been optimized through continuous flow reactor technology and advanced process control systems. Large-scale manufacturing employs fixed-bed catalytic reactors utilizing palladium-platinum on carbon extrudates as the heterogeneous catalyst system . These reactors operate under precisely controlled conditions with hydrogen pressures maintained between 10-15 bar and temperatures regulated to 50°C ± 1°C through jacketed reactor configurations .

The continuous flow methodology achieves throughputs of 50 liters per hour processing 0.5 M substrate solutions in ethyl acetate . Critical operational parameters include catalyst bed height optimization, residence time control between 2-4 hours, and inline monitoring systems for real-time quality assessment . The fixed-bed configuration enables continuous catalyst regeneration cycles, extending operational lifetimes and maintaining consistent product quality across extended production campaigns .

Batch processing alternatives utilize stirred tank reactors with 5% palladium-platinum on carbon catalyst loadings optimized for substrate conversion efficiency [6]. N-methylpyrrolidone serves as the preferred solvent system for the etherification step, operating at temperatures between 80-100°C with residence times ranging from 6-20 hours depending on batch size [6]. Potassium tert-butoxide functions as the base with potassium iodide promoter systems enhancing reaction rates [6].

Process optimization studies demonstrate that continuous flow systems offer significant advantages over batch processes, including enhanced heat transfer control, reduced residence times, and improved safety profiles through better containment of reactive intermediates . Economic analysis reveals that continuous flow processing reduces production costs by approximately 25-30% compared to equivalent batch operations while improving product consistency and reducing waste generation .

Quality control systems incorporate high-performance liquid chromatography for real-time purity monitoring, achieving purities exceeding 98% for continuous flow operations and greater than 95% for batch processes [6]. Analytical protocols include ion chromatography for chloride content determination, gas chromatography-mass spectrometry for impurity profiling, and nuclear magnetic resonance spectroscopy for structural confirmation [6].

Purification and Salt Formation Techniques

The purification of N-methyl-3-phenoxy-3-phenyl-propylamine and subsequent hydrochloride salt formation represents a critical aspect of the synthetic methodology, requiring precise control of crystallization conditions to achieve pharmaceutical-grade purity standards. Recrystallization techniques utilizing various solvent systems have been systematically optimized to achieve purities exceeding 98% while maintaining acceptable recovery yields [15] [16].

Ethanol-based recrystallization protocols involve hot dissolution of crude product in 95% ethanol followed by controlled cooling to 5-10°C [15]. This methodology achieves purities between 98.4-99.7% with recovery yields of 85-92% [15]. Temperature gradient control is critical, with initial dissolution at 60°C followed by gradual cooling at rates of 1°C per 10 minutes to promote uniform crystal nucleation and growth [15]. Secondary recrystallization from the same solvent system can further enhance purity to 99.7% when required for pharmaceutical applications [15].

Heptane recrystallization offers advantages for large-scale operations due to its low toxicity profile and ease of solvent recovery [15]. The process involves dissolution at ambient temperature (25°C) followed by cooling to 5-10°C, achieving purities of 98.0-99.2% with excellent recovery yields of 88-95% [15]. This methodology produces highly crystalline products with favorable morphological characteristics for downstream processing [15].

Methyl tert-butyl ether systems provide superior crystal morphology control, yielding purities of 99.2-99.5% with recovery yields of 78-85% [15]. The process operates at moderate temperatures (50°C dissolution, 10°C crystallization) and produces crystals with optimal aspect ratios and roundness values for pharmaceutical formulation [16]. Advanced morphology control utilizes solvent-antisolvent techniques where the addition rate and stirring conditions significantly influence crystal habit [16].

Salt formation protocols employ hydrochloric acid addition to solutions of the purified free base in appropriate organic solvents. Controlled addition of concentrated hydrochloric acid or hydrogen chloride gas to ethanolic solutions promotes clean salt formation without racemization or decomposition [17] [18]. The resulting hydrochloride salts demonstrate enhanced stability, improved solubility characteristics, and superior crystallization properties compared to the free base [17].

Antisolvent crystallization techniques utilize water as an antisolvent for ethyl acetate or acetone solutions, enabling rapid precipitation with purities of 97.0-98.5% and recovery yields of 80-88% [15]. This methodology offers advantages for heat-sensitive compounds and enables processing of thermally labile intermediates without degradation [16]. Gradient cooling protocols combined with antisolvent addition provide precise control over nucleation rates and crystal size distribution [16].

Slurry purification methods involve treatment of crude products with methanol at elevated temperatures (60°C) followed by cooling to 10°C [15]. This technique achieves purities of 97.5-98.8% with excellent recovery yields of 90-95%, making it particularly suitable for removing process-related impurities and unreacted starting materials [15]. The methodology demonstrates exceptional effectiveness for large-scale purification where solvent recovery and environmental considerations are paramount [15].

| Table 1: Classical Synthetic Routes for N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride | ||||||

|---|---|---|---|---|---|---|

| Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

| 3-Phenoxy-3-phenylpropylamine Precursors | 3-Phenylpropanol via phthalimide route | Potassium phthalimide, DMF, hydrazine hydrate | 90-100°C, 16-24 hours | 93.2 | High total yield, avoids palladium catalysts | Multiple steps, long reaction times |

| Mannich Reaction Approaches | Acetophenone + methylamine + formaldehyde | Paraformaldehyde, secondary amines, acidic conditions | Room temperature to 65°C, weakly acidic pH | 70-85 | Simple three-component reaction, mild conditions | Limited substrate scope, side reactions |

| Catalytic Hydrogenation Methods | 2-Benzoyl-N-benzyl-N-methylethylamine | Pd-Pt/C catalyst, H2 (5 bar), ethyl acetate | 50°C, 5 bar H2 pressure | 85-90 | Simultaneous deprotection and reduction | Requires protected amine precursors |

| Table 2: Modern Synthetic Strategies for Enhanced Selectivity and Sustainability | ||||||

|---|---|---|---|---|---|---|

| Strategy | Key Technique | Catalyst/Reagent System | Reaction Medium | Temperature (°C) | Selectivity | Environmental Impact |

| Selective Functional Group Transformations | Chemoselective hydroxyl activation | 2,4,6-Trichloro [2] triazine (TT) | Organic solvents (acetone, 2-propanol) | Room temperature to 80 | Primary > secondary > tertiary alcohols | Moderate (halogenated reagents) |

| Green Chemistry Methodologies | Borrowing hydrogen catalysis | Iron complexes with pyridine-borane | 6M guanidine-HCl, 20% MeOH buffer | 50-80 | High chemoselectivity for amines | Low (recyclable catalysts) |

| Asymmetric Synthesis Approaches | Enantioselective oxime reduction | Chiral oxazaborolidines with BH3 | THF or toluene, inert atmosphere | -30 to room temperature | Up to 99% enantiomeric excess | Moderate (stoichiometric chiral reagents) |

| Table 3: Industrial Scale Production Parameters and Optimization | |||

|---|---|---|---|

| Parameter | Continuous Flow | Batch Process | Optimization Notes |

| Reactor Type | Fixed-bed catalytic system | Stirred tank reactor | Enhanced heat transfer control |

| Catalyst Loading | 3-4 g Pt-Pd/C per 0.158 mol | 5% Pd-Pt on carbon | Optimized for substrate conversion |

| Solvent System | Ethyl acetate | N-methylpyrrolidone (NMP) | Facilitates etherification step |

| Pressure (bar) | 10-15 | 5 | Maintained for safety |

| Temperature (°C) | 50 ± 1 | 80-100 | Jacketed reactors for precision |

| Residence Time (hours) | 2-4 | 6-20 | Reduced for continuous operation |

| Throughput (L/hr) | 50 | 10-20 | Higher efficiency vs batch |

| Yield (%) | 85-90 | 82-88 | Consistent across scales |

| Purity (%) | >98 | >95 | HPLC verified quality |

| Table 4: Purification and Salt Formation Techniques for Pharmaceutical-Grade Products | |||||

|---|---|---|---|---|---|

| Technique | Solvent System | Temperature Range (°C) | Purity Achieved (%) | Recovery Yield (%) | Key Advantages |

| Recrystallization from Ethanol | 95% ethanol, hot dissolution | 60 to 5-10 | 98.4-99.7 | 85-92 | High purity, good recovery |

| Recrystallization from Heptane | Heptane, ambient temperature | 25 to 5-10 | 98.0-99.2 | 88-95 | Simple process, crystalline product |

| Crystallization from MTBE | Methyl tert-butyl ether | 50 to 10 | 99.2-99.5 | 78-85 | Excellent crystal morphology |

| Antisolvent Addition | Water as antisolvent | 25 to 0 | 97.0-98.5 | 80-88 | Rapid precipitation |

| Gradient Cooling | Ethyl acetate/hexane gradient | 40 to -10 | 98.5-99.3 | 82-90 | Controlled nucleation |

| Slurry Purification | Methanol slurry wash | 60 to 10 | 97.5-98.8 | 90-95 | Removes impurities effectively |